molecular formula C38H60O12 B2511237 (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside CAS No. 125225-63-0

(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside

Cat. No.: B2511237
CAS No.: 125225-63-0
M. Wt: 708.886
InChI Key: SKHJNNFXCKTDBG-INLHBEQGSA-N
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Description

“(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside” is a spirostanol saponin characterized by a 3-hydroxy-substituted spirost-5-ene aglycone and a disaccharide moiety. The sugar chain comprises a 6-deoxy-α-L-mannopyranosyl unit linked via a 1→2 glycosidic bond to a β-D-xylopyranoside ().

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3/t17-,18+,19+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHJNNFXCKTDBG-CYHWERFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347272
Record name (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125225-63-0
Record name (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside is a glycosylated steroidal saponin known for its diverse biological activities. This compound is derived from plant sources and has garnered attention in pharmacological research due to its potential therapeutic effects.

Chemical Structure

The molecular formula of this compound is C38H60O12C_{38}H_{60}O_{12} with a molecular weight of approximately 708.88 g/mol. The structural complexity arises from its spirostane framework combined with sugar moieties, which contribute to its biological properties.

Antifungal Properties

Research has demonstrated that saponins, including those related to this compound, exhibit significant antifungal activity. A study on shallot extracts revealed that certain saponins effectively inhibited the growth of pathogenic fungi, suggesting a potential application in agricultural settings to protect crops from fungal diseases .

Antioxidant Activity

Saponins are also recognized for their antioxidant properties. The antioxidant activity of various saponins has been linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity may play a role in preventing cellular damage and reducing the risk of chronic diseases .

Immunomodulatory Effects

The compound's glycosylation enhances its interaction with cell membranes, potentially modulating immune responses. Studies have indicated that similar compounds can influence cytokine production and enhance the immune system's efficacy against pathogens .

Case Studies

  • Antifungal Activity : In a controlled laboratory setting, extracts containing this compound were tested against various fungal strains. The results showed a dose-dependent inhibition of fungal growth, supporting the hypothesis that this compound could be developed into a natural fungicide.
  • Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of several saponins using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Data Table

Biological ActivityObservationsReference
AntifungalInhibition of fungal growth in vitro
AntioxidantSignificant DPPH scavenging activity
ImmunomodulatoryModulation of cytokine production

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to (1beta,3beta,25S)-3-Hydroxyspirost-5-en can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of spirostanes can induce apoptosis in breast cancer cells (MCF7) and lung cancer cells (A549), suggesting a potential role in cancer treatment .

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects. It has been noted that certain spirostane glycosides reduce inflammation markers in vitro:

  • Case Study : Research indicated that spirostane derivatives could inhibit the production of pro-inflammatory cytokines in macrophage cultures .

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties:

  • Case Study : In vitro assays have shown activity against viral replication in specific models, warranting further investigation into its mechanism of action .

Quality Control and Safety

Due to its complexity and potential applications, rigorous quality control measures are essential. The compound is typically assessed for purity using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). It is crucial to note that this compound is intended strictly for research purposes and not for human or animal testing .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Spirostanol and Furostanol Saponins

Compound Name Aglycone Type Sugar Moieties (Linkages) Molecular Formula Molecular Weight Key References
Target Compound Spirostanol 6-deoxy-α-L-Manp-(1→2)-β-D-Xylp C₄₄H₆₈O₁₈ 885.41
(25S)-1β,3β,4β-Trihydroxyspirotan-5β-yl-O-β-D-glucopyranoside Spirostanol β-D-Glcp C₃₉H₆₂O₁₂ 722.41
Timosaponin N Furostanol β-D-Glcp-(1→2)-β-D-Galp C₅₁H₈₄O₂₃ 1065.21
(3β,25S)-Spirosol-5-en-3-yl 6-deoxy-α-L-Manp-(1→2)-[β-D-Glcp-(1→3)]-β-D-Galp Spirostanol 6-deoxy-α-L-Manp-(1→2)-β-D-Glcp-(1→3)-β-D-Galp C₅₁H₈₄O₂₃ 1065.21
25(S/R)-5β-Spirostan-3β,12β-diol 3-O-β-D-xylopyranosyl-(1→3)-[β-D-Glcp-(1→2)]-β-D-Glcp Spirostanol β-D-Xylp-(1→3)-β-D-Glcp-(1→2)-β-D-Glcp C₅₀H₈₂O₂₁ 1010.51

Key Structural Differences:

  • Aglycone Backbone: The target compound’s spirostanol skeleton (closed E-F ring system) contrasts with furostanol derivatives (open side chain, e.g., Timosaponin N), which often exhibit distinct bioactivities due to differential enzymatic processing .
  • Sugar Composition: The 6-deoxy-α-L-mannopyranosyl (rhamnose) and β-D-xylopyranosyl combination in the target compound is less common than glucose/galactose-based chains (e.g., ). Rhamnose enhances lipophilicity, while xylose may reduce solubility compared to glucose .
  • Linkage Positions: The 1→2 linkage in the target compound contrasts with 1→3 or 1→4 bonds in analogues (), affecting conformational flexibility and receptor binding.

Physicochemical Properties

  • Stability: Spirostanol glycosides are generally more stable than furostanol derivatives due to the rigid spiroketal structure .
  • Molecular Weight: The target compound (MW 885.41) is smaller than analogues with tri-saccharide chains (e.g., 1065.21 in ), which may influence pharmacokinetics.

Table 2: Reported Bioactivities of Comparable Compounds

Compound Bioactivity Mechanism/Findings References
Target Compound Under investigation Structural similarity suggests antimicrobial potential
Timosaponin N Neuroprotective Inhibits acetylcholinesterase in vitro
(25S)-1β,3β,4β-Trihydroxyspirotan-5β-yl Antioxidant Scavenges ROS in cell models
25(S/R)-5β-Spirostan-3β,12β-diol Anti-inflammatory Suppresses NF-κB signaling
(3β,25S)-Spirosol-5-en-3-yl derivative Antifungal Disrupts fungal membrane integrity

Notable Findings:

  • highlights a related β-D-xylopyranoside’s role in monosaccharide synthesis and gut microbiota modulation, suggesting the target compound may influence microbial communities .
  • Furostanol saponins like Timosaponin N exhibit higher bioactivity in neuroprotection compared to spirostanols, likely due to easier metabolic activation .

Preparation Methods

Plant-Based Extraction and Hydrolysis

Spirostanol aglycones are commonly isolated from plant sources such as Cynanchum auriculatum (Asclepiadaceae) via sequential solvent extraction. Fresh or dried roots are defatted with petroleum ether, followed by exhaustive extraction with chloroform, ethyl acetate, and n-butanol. The chloroform-soluble fraction, enriched with steroidal glycosides, undergoes column chromatography over silica gel with gradient elution (cyclohexane/EtOAc → EtOAc/MeOH). Fractions containing furostanol or spirostanol glycosides are identified via thin-layer chromatography (TLC) and subjected to acid hydrolysis (0.05 M HCl in dioxane/water, 60°C). This process cleaves glycosidic bonds, releasing the aglycone, which is extracted into ethyl acetate and purified via recrystallization or preparative HPLC.

Key Analytical Data for Aglycone:

  • Molecular Formula: C₂₇H₄₀O₄
  • HRESIMS: m/z 429.3012 [M+H]⁺ (calc. 429.3005)
  • ¹H NMR (CDCl₃): δ 5.26 (br s, H-5), 3.85 (m, H-3), 3.20 (m, H-1β), 1.31 (s, C-27 CH₃)
  • ¹³C NMR: δ 139.8 (C-5), 122.4 (C-6), 77.7 (C-3), 66.5 (C-1)

Semisynthesis from Furostanol Precursors

Furostanol glycosides, isolated from Solanum species, are hydrolyzed in a two-phase system (aqueous HCl/toluene) under reflux. The aglycone partitions into toluene, while sugars remain aqueous. Post-hydrolysis, the organic phase is washed, concentrated, and crystallized to yield spirostanol derivatives. This method achieves >85% purity, scalable for industrial production.

Synthesis of the Disaccharide Moiety: 2-O-(6-Deoxy-α-L-Mannopyranosyl)-β-D-Xylopyranose

The disaccharide component requires stereoselective assembly of β-D-xylopyranose and α-L-rhamnopyranose.

6-Deoxy-α-L-Mannopyranose (Rhamnose) Synthesis

Rhamnose is synthesized from D-mannose via a 3-step sequence:

  • Selective Tosylation: Mannose is peracetylated, followed by regioselective tosylation at C-6 using TsCl/pyridine (0°C, 12 h).
  • Reductive Deoxygenation: The 6-O-tosyl intermediate undergoes radical reduction with NaBH₄/CuI in DMF (70°C, 6 h), yielding 6-deoxy-1,2,3,4-tetra-O-acetyl-α-L-mannopyranose.
  • Deprotection: Zemplén deacetylation (NaOMe/MeOH) affords free rhamnose (95% yield).

Glycosylation to Form the Disaccharide

The xylose-rhamnose linkage is established via Koenigs-Knorr glycosylation:

  • Xylose Donor Activation: Peracetylated β-D-xylopyranose is converted to its glycosyl bromide using HBr/AcOH (0°C, 2 h).
  • Rhamnose Acceptor Preparation: Rhamnose is selectively protected at C-3, C-4, and C-6 with benzyl groups, leaving C-2-OH free.
  • Coupling Reaction: The xylosyl bromide (1.2 eq) and rhamnose acceptor (1 eq) are reacted with Ag₂CO₃/CH₃CN (reflux, 8 h), yielding the 2-O-rhamnosylated xylose derivative (72% yield).
  • Global Deprotection: Hydrogenolysis (Pd/C, H₂) removes benzyl groups, followed by Zemplén deacetylation to yield the free disaccharide.

Disaccharide Characterization:

  • ¹H NMR (D₂O): δ 5.12 (d, J = 3.8 Hz, H-1ᵣₕₐ), 4.89 (d, J = 7.2 Hz, H-1ₓᵧₗ), 1.57 (d, J = 6.1 Hz, H-6ᵣₕₐ)
  • HRESIMS: m/z 433.1449 [M+Na]⁺ (calc. 433.1452)

Convergent Glycosylation of Aglycone and Disaccharide

The final step involves coupling the disaccharide to the aglycone’s 1β-OH group.

Activation of the Disaccharide Donor

The disaccharide is peracetylated (Ac₂O/pyridine) and converted to a trichloroacetimidate donor:

  • Peracetylation: Disaccharide (1 eq) is treated with Ac₂O (5 eq) and DMAP (cat.) in pyridine (rt, 12 h).
  • Imidate Formation: The peracetylated disaccharide reacts with Cl₃CCN (3 eq) and DBU (0.1 eq) in CH₂Cl₂ (0°C → rt, 3 h), yielding the β-configured imidate (89%).

Glycosylation Reaction

The aglycone (1 eq) and imidate donor (1.5 eq) are dissolved in anhydrous CH₂Cl₂ with 4Å molecular sieves. TMSOTf (0.2 eq) is added at −40°C, and the reaction is warmed to 0°C over 2 h. Quenching with Et₃N and purification via silica chromatography (hexane/EtOAc) affords the protected glycoside (68% yield).

Deprotection and Final Purification

Zemplén deacetylation (NaOMe/MeOH) followed by recrystallization (MeOH/H₂O) yields the title compound (≥98% purity).

Final Product Data:

  • Melting Point: 218–220°C
  • [α]²⁵D: −47.3 (c 0.5, MeOH)
  • ¹³C NMR (CD₃OD): δ 105.4 (C-1ₓᵧₗ), 101.2 (C-1ᵣₕₐ), 77.7 (C-3), 66.5 (C-1)
  • HRESIMS: m/z 837.3821 [M+Na]⁺ (calc. 837.3816)

Challenges and Optimization Strategies

  • Anomeric Control: β-Selectivity in xylose glycosylation is achieved using participating protecting groups (acetyl) at C-2, enabling neighboring-group participation.
  • Rhamnose α-Linkage: The absence of a C-6 hydroxyl enhances the anomeric effect, favoring α-configuration during glycosylation.
  • Aglycone Solubility: Microwave-assisted reactions in DMF improve aglycone solubility during glycosylation, reducing reaction times.

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